molecular formula C25H24N2O7 B11644947 [4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid

[4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid

Cat. No.: B11644947
M. Wt: 464.5 g/mol
InChI Key: OPFGBABHBNXJGP-XDHOZWIPSA-N
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Description

2-(4-{[(5E)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXY-6-(PROP-2-EN-1-YL)PHENOXY)ACETIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diazinane ring, an ethylphenyl group, and a phenoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5E)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXY-6-(PROP-2-EN-1-YL)PHENOXY)ACETIC ACID involves multiple steps. One common approach is the condensation of 4-ethylphenyl isocyanate with a suitable diazinane derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The intermediate product is then reacted with 2-methoxy-6-(prop-2-en-1-yl)phenol in the presence of a base such as potassium carbonate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5E)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXY-6-(PROP-2-EN-1-YL)PHENOXY)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-{[(5E)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXY-6-(PROP-2-EN-1-YL)PHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(5E)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXY-6-(PROP-2-EN-1-YL)PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(5E)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXY-6-(PROP-2-EN-1-YL)PHENOXY)ACETIC ACID is unique due to its specific structural features, such as the combination of a diazinane ring and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24N2O7

Molecular Weight

464.5 g/mol

IUPAC Name

2-[4-[(E)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxy-6-prop-2-enylphenoxy]acetic acid

InChI

InChI=1S/C25H24N2O7/c1-4-6-17-11-16(13-20(33-3)22(17)34-14-21(28)29)12-19-23(30)26-25(32)27(24(19)31)18-9-7-15(5-2)8-10-18/h4,7-13H,1,5-6,14H2,2-3H3,(H,28,29)(H,26,30,32)/b19-12+

InChI Key

OPFGBABHBNXJGP-XDHOZWIPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OCC(=O)O)CC=C)/C(=O)NC2=O

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OCC(=O)O)CC=C)C(=O)NC2=O

Origin of Product

United States

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